

Introduction: A Versatile Halogenated Building Block

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Compound of Interest

Compound Name: 4-Bromo-3-chloroanisole

Cat. No.: B1272324

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4-Bromo-3-chloroanisole (CAS No. 50638-46-5) is a disubstituted aromatic ether that has emerged as a crucial intermediate in the landscape of advanced organic synthesis.^{[1][2]} Its strategic placement of bromine, chlorine, and methoxy functional groups on a benzene ring offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and insights into its applications, particularly for researchers and professionals in drug development and fine chemical manufacturing. The presence of two distinct halogen atoms allows for selective, stepwise functionalization, making it an invaluable tool in multi-step synthetic campaigns aimed at novel therapeutic agents and functional materials.^{[2][3]}

Core Physicochemical & Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **4-Bromo-3-chloroanisole** is typically a light yellow liquid or solid, depending on purity and ambient temperature.^{[1][4]} Its key identifiers and physical characteristics are summarized below.

Structural Representation

The molecular structure features a methoxy group, which is an activating, ortho-para directing group, ortho to a chlorine atom and para to a bromine atom. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: Molecular Structure of **4-Bromo-3-chloroanisole**.

Data Summary Table

Property	Value	Source(s)
CAS Number	50638-46-5	[4][5]
Molecular Formula	C ₇ H ₆ BrClO	[4][5]
Molecular Weight	221.48 g/mol	[4][5]
Appearance	Light yellow liquid / Solid	[4][6]
Boiling Point	129-132°C	[4][5]
Density	~1.564 g/cm ³	[4][5]
Refractive Index	~1.556	[4][7]
Flash Point	106.8 °C	[4]
Storage	Sealed in dry, Room Temperature	[4]
InChI Key	SUFFQYRWSRMBQC-UHFFFAOYSA-N	[6]
SMILES	<chem>COc1ccc(Br)c(Cl)c1</chem>	[6]

Synthesis and Purification Protocol

A prevalent and reliable method for the laboratory-scale synthesis of **4-Bromo-3-chloroanisole** is the electrophilic aromatic substitution of 3-chloroanisole.[5][8] This approach utilizes N-Bromosuccinimide (NBS) as the bromine source, a reagent favored for its milder reaction conditions compared to elemental bromine.

Experimental Methodology

Objective: To synthesize **4-Bromo-3-chloroanisole** via electrophilic bromination of 3-chloroanisole.

Materials:

- 3-chloroanisole
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH_3CN)
- Saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) aqueous solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Petroleum ether and Dichloromethane (for eluent)

Protocol Steps:

- Reaction Setup: To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile.^{[5][8]}
- Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction should be conducted in a dark environment to prevent radical side reactions initiated by light, which can occur with NBS.
- Workup - Quenching: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).^{[5][8]} This step is crucial to neutralize any unreacted NBS and elemental bromine by reducing them to bromide.
- Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 15 mL).^{[5][8]}
- Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

- **Drying and Filtration:** Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), then filter the solution through a pad of diatomaceous earth or a cotton plug to remove the drying agent.[5][8]
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the residue by flash column chromatography on a silica gel column. A typical eluent system is a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v), which effectively separates the desired product from starting material and byproducts.[5][8]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Chemical Reactivity and Applications in Drug Development

The synthetic value of **4-Bromo-3-chloroanisole** lies in the differential reactivity of its halogen substituents, which can be selectively addressed in cross-coupling reactions. This makes it a powerful building block for constructing complex organic molecules.[2]

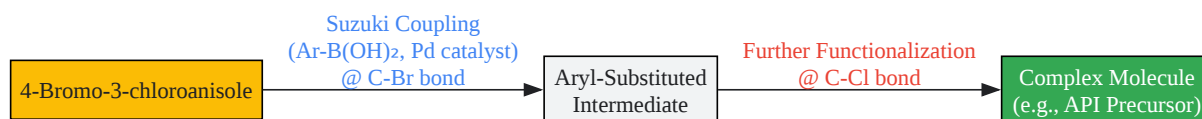
Core Reactivity:

- **Palladium-Catalyzed Cross-Coupling:** The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of an aryl, vinyl, or alkynyl group at the C4 position, leaving the chlorine atom at C3 available for subsequent transformations. This regioselective functionalization is a cornerstone of modern synthetic strategy.[2]
- **Grignard Reagent Formation:** The bromine atom can be used to form a Grignard reagent, although careful control of conditions is required to avoid side reactions involving the chloro and methoxy groups.

Applications: This molecule is primarily used as a pharmaceutical intermediate.[1] Its structure is a key component in the synthesis of more complex active pharmaceutical ingredients (APIs).

While specific drug compounds are often proprietary, the bromo-chloro-anisole motif is relevant in developing compounds for various therapeutic areas, including anti-inflammatory, analgesic, and antiviral agents.[3][9]

Conceptual Reaction Scheme



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Caption: Selective cross-coupling strategy using **4-Bromo-3-chloroanisole**.

Safety, Handling, and Storage

Proper handling of **4-Bromo-3-chloroanisole** is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.

GHS Hazard Information:

- Pictogram: Warning[7][10]
- Hazard Statements:
 - H315: Causes skin irritation.[7][10]
 - H319: Causes serious eye irritation.[7][10]
 - H335: May cause respiratory irritation.[7][10]

Safe Handling Protocols:

- Prevention:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][10]

- P271: Use only outdoors or in a well-ventilated area.[\[7\]](#)[\[10\]](#)
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[7\]](#)[\[10\]](#)
- P264: Wash hands and any exposed skin thoroughly after handling.[\[10\]](#)
- Response:
 - IF ON SKIN (P302+P352): Wash with plenty of water. If irritation occurs (P332+P313), get medical advice/attention.[\[7\]](#)[\[10\]](#)
 - IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists (P337+P313), get medical advice/attention.[\[10\]](#)
 - IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P312).[\[10\]](#)

Storage and Disposal:

- Storage (P403+P233): Store in a well-ventilated place. Keep the container tightly closed.[\[7\]](#)[\[10\]](#) It should be stored in a dry environment at room temperature.[\[4\]](#)
- Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[7\]](#)[\[10\]](#)

Conclusion

4-Bromo-3-chloroanisole stands as a testament to the power of precision in chemical synthesis. Its well-defined structure provides a reliable and versatile starting point for creating diverse and complex chemical entities. For drug development professionals and research scientists, a mastery of its properties, synthesis, and reactivity is key to unlocking new synthetic pathways and accelerating the discovery of novel molecules. The strategic arrangement of its functional groups ensures its continued importance as a high-value intermediate in the fine chemical and pharmaceutical industries.

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